N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine
Description
N-[1-(1-Adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine is a synthetic compound that features a unique structure combining an adamantane moiety with an oxadiazole ring. The adamantane group is known for its rigidity and stability, while the oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms. This combination imparts the compound with interesting chemical and biological properties, making it a subject of research in various scientific fields.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-10(16-20-19-12(3)21-16)18-11(2)17-7-13-4-14(8-17)6-15(5-13)9-17/h10-11,13-15,18H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCULHIJYTYTXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)NC(C)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with an appropriate alkyl halide to introduce the ethyl group. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into binding sites of enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Another adamantane derivative with different biological activities.
Adamantyl-substituted β-hydroxybutyric acids: Compounds with similar structural features but different functional groups.
Uniqueness
N-[1-(1-adamantyl)ethyl]-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to the combination of the adamantane and oxadiazole moieties, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
